molecular formula C9H9Br2NO2 B13983934 Ethyl 5-bromo-2-(bromomethyl)nicotinate CAS No. 41598-79-2

Ethyl 5-bromo-2-(bromomethyl)nicotinate

Cat. No.: B13983934
CAS No.: 41598-79-2
M. Wt: 322.98 g/mol
InChI Key: BIUBFADHNONGGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-2-(bromomethyl)nicotinate is a chemical compound with the molecular formula C9H9Br2NO2. It is a derivative of nicotinic acid and contains two bromine atoms attached to the nicotinate structure. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-2-(bromomethyl)nicotinate can be synthesized through the bromination of ethyl 5-bromo-2-methylnicotinate. The reaction involves the use of N-bromosuccinimide (NBS) and benzoyl peroxide as reagents in the presence of carbon tetrachloride as a solvent. The reaction mixture is heated to 80°C and stirred for 20 hours to achieve the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures to handle the reagents and solvents involved.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-(bromomethyl)nicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Benzoyl Peroxide: Acts as a radical initiator in bromination reactions.

    Carbon Tetrachloride: Used as a solvent in bromination reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinates, while oxidation reactions can produce oxidized derivatives.

Scientific Research Applications

Ethyl 5-bromo-2-(bromomethyl)nicotinate is used in scientific research for several purposes:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

    Biology: It is utilized in biochemical studies to investigate the effects of brominated compounds on biological systems.

    Industry: The compound finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-2-(bromomethyl)nicotinate involves its interaction with molecular targets through its bromine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biochemical effects. The specific pathways and molecular targets depend on the context of its use in research and applications .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-bromo-2-methylnicotinate: A precursor in the synthesis of Ethyl 5-bromo-2-(bromomethyl)nicotinate.

    Ethyl 5-bromo-2-methylpyridine-3-carboxylate: Another brominated nicotinate derivative with similar chemical properties.

Uniqueness

This compound is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its dual bromination allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

CAS No.

41598-79-2

Molecular Formula

C9H9Br2NO2

Molecular Weight

322.98 g/mol

IUPAC Name

ethyl 5-bromo-2-(bromomethyl)pyridine-3-carboxylate

InChI

InChI=1S/C9H9Br2NO2/c1-2-14-9(13)7-3-6(11)5-12-8(7)4-10/h3,5H,2,4H2,1H3

InChI Key

BIUBFADHNONGGX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)Br)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.